2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and have been the subject of research for their potential anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]pyrazine core would be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of various heterocyclic compounds, showcasing the versatility of similar molecules in creating complex structures with potential applications in medicinal chemistry and materials science. For instance, studies have developed methods for synthesizing pyrazoline, pyrazole derivatives, and triazolo[1,5-a]pyrimidines, indicating the interest in these frameworks for their biological activities and as intermediates in organic synthesis (Hassan, 2013).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. This includes the design and synthesis of molecules incorporating thiadiazole, triazole, and pyrazole moieties, which have been assessed against various pathogens. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Fadda et al., 2017).
Drug Design and Inotropic Effects
Investigations into the inotropic effects of certain compounds, including those related to the queried chemical structure, have led to the synthesis of derivatives with improved cardiac contractility. This research direction underscores the application of these molecules in discovering novel therapeutics for heart conditions (Li et al., 2008).
Agricultural Applications
Studies on molecules resembling the queried compound have also ventured into agricultural applications, particularly as allelochemicals. These research efforts focus on understanding how such compounds and their derivatives affect plant growth and soil health, indicating a potential for developing natural herbicides and pesticides (Fomsgaard et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDIOZPZHHXLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.